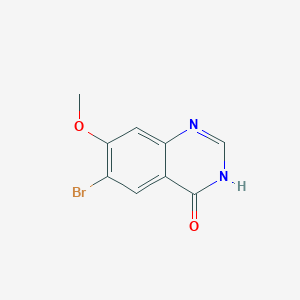

6-bromo-7-methoxyquinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-7-methoxy-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-8-3-7-5(2-6(8)10)9(13)12-4-11-7/h2-4H,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJIADZBJSYSIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CNC2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Derivatization Strategies for 6 Bromo 7 Methoxyquinazolin 4 3h One

General Synthetic Pathways for 4(3H)-Quinazolinones

The synthesis of the 4(3H)-quinazolinone ring system is a well-established area of organic chemistry, with numerous methods developed over the years. These strategies can be broadly categorized into multi-component reactions, cyclocondensation and intramolecular cyclization protocols, and transition-metal catalyzed functionalization and annulation strategies.

Multi-component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. For the synthesis of 4(3H)-quinazolinones, MCRs typically involve the condensation of an anthranilic acid derivative, an amine, and a one-carbon source. The Ugi four-component reaction (Ugi-4CR) has been successfully employed for the rapid synthesis of diverse polycyclic quinazolinones. sigmaaldrich.comnih.gov This approach involves the reaction of an o-bromobenzoic acid, an o-cyanobenzaldehyde, an isocyanide, and ammonia, followed by a metal-catalyzed intramolecular N-arylation to construct the quinazolinone core. sigmaaldrich.comnih.gov The versatility of MCRs allows for the introduction of various substituents on the quinazolinone scaffold by simply changing the starting materials.

A notable three-component synthesis involves the reaction of an aryldiazonium salt, a nitrile, and a 2-aminobenzoate, which proceeds via a cascade annulation to yield 4(3H)-quinazolinones. ijarsct.co.in Another efficient one-pot, three-component approach utilizes 2-aminobenzamides, aldehydes, and an oxidizing agent under visible light irradiation, offering a green and straightforward route to these heterocycles.

Cyclocondensation and Intramolecular Cyclization Protocols

Cyclocondensation reactions are a cornerstone of quinazolinone synthesis. The most classic method is the Niementowski quinazoline (B50416) synthesis, which involves the thermal condensation of an anthranilic acid with an amide. wikipedia.orgnih.govwikipedia.org This reaction, though historically significant, often requires harsh conditions. Modern variations of this method utilize microwave irradiation to accelerate the reaction and improve yields. nih.gov For instance, the microwave-assisted Niementowski condensation of a substituted 2-aminobenzamide (B116534) with formamide (B127407) has been used to prepare 6,7-disubstituted quinazolin-4(3H)-ones. nih.gov

Intramolecular cyclization of pre-functionalized precursors is another powerful strategy. This can involve the cyclization of N-acylanthranilic acids with primary amines upon heating. nih.gov Additionally, 2-aminobenzamides can be cyclized with various reagents, such as orthoesters, to form the quinazolinone ring.

Transition-Metal Catalyzed Functionalization and Annulation Strategies

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including 4(3H)-quinazolinones. Palladium-catalyzed reactions are particularly prevalent. For example, a palladium-catalyzed three-component reaction of 2-aminobenzamides, aryl halides, and tert-butyl isocyanide provides an efficient route to quinazolin-4(3H)-ones through an isocyanide insertion/cyclization sequence. Furthermore, palladium-catalyzed carbonylative cyclization of N-arylpyridin-2-amine derivatives has been used to synthesize pyrido[2,1-b]quinazolin-11-ones.

Copper-catalyzed reactions also play a significant role. A copper-catalyzed tandem reaction of 2-halobenzamides with nitriles, followed by an intramolecular SNAr reaction, offers a convenient synthesis of quinazolin-4(3H)-ones. Moreover, copper-catalyzed C-H functionalization and annulation strategies have been developed for the construction of the quinazolinone scaffold.

Directed Synthesis of 6-Bromo-7-methoxyquinazolin-4(3H)-one Precursors and Analogs

The targeted synthesis of this compound necessitates the preparation of a key precursor, 2-amino-4-bromo-5-methoxybenzoic acid. While a direct, high-yielding synthesis of this specific precursor is not extensively documented in readily available literature, its synthesis can be conceptually approached through established aromatic substitution reactions. A plausible route would involve the bromination and subsequent amination of a suitably substituted benzoic acid derivative. For instance, starting from 3-methoxybenzoic acid, bromination could yield 2-bromo-5-methoxybenzoic acid. chemicalbook.comprepchem.comgoogle.com Subsequent nitration and reduction of the nitro group would introduce the amino functionality at the C2 position, although regioselectivity in these steps would need to be carefully controlled.

Once the key precursor, 2-amino-4-bromo-5-methoxybenzoic acid, is obtained, the final cyclization to form the this compound ring can be achieved through several of the general methods described above. The most straightforward approach would be a cyclocondensation reaction with formamide or a derivative thereof, such as formamidine (B1211174) acetate (B1210297), a reaction analogous to the Niementowski synthesis. wikipedia.orgnih.govwikipedia.org For example, heating methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate with formamidine acetate in ethanol (B145695) leads to the formation of 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one. researchgate.net A similar strategy could be employed for the synthesis of the target compound from its corresponding anthranilate precursor.

Strategic Derivatization of the 4(3H)-Quinazolinone Core

The versatility of the 4(3H)-quinazolinone scaffold lies in its amenability to derivatization at multiple positions, allowing for the fine-tuning of its physicochemical and biological properties. The key positions for substitution are C-2, N-3, C-4 (via the keto group), and the benzene (B151609) ring at positions C-6, C-7, and C-8.

Positional Substitution Effects (C-2, C-3, C-4, C-6, C-7, C-8)

The substituents at various positions of the quinazolinone ring have a profound impact on its chemical reactivity and biological activity.

C-2 Position: Substitution at the C-2 position is a common strategy for modulating the biological activity of quinazolinones. A variety of aryl, alkyl, and heterocyclic moieties can be introduced at this position. For instance, 2-thioxo-3-substituted quinazolinones and their S-methyl thioether counterparts have shown promising anticancer activity. nih.gov The introduction of a substituent at C-2 can be achieved through various synthetic methods, including the use of different amides in the Niementowski reaction or by post-synthetic modification of a pre-formed quinazolinone.

N-3 Position: The N-3 position is another critical site for derivatization. The introduction of different substituents at this position can significantly influence the molecule's properties. For example, 3-substituted quinazolinone derivatives are known to exhibit cytotoxic activities through the inhibition of EGFR. nih.gov Alkylation or arylation of the N-3 position is a common modification.

C-4 Position: The carbonyl group at the C-4 position can be converted into other functional groups, such as a thione or a chloro group. Chlorination of the C-4 oxygen, typically with reagents like phosphoryl chloride or thionyl chloride, transforms the quinazolinone into a 4-chloroquinazoline (B184009), a versatile intermediate for further nucleophilic substitution reactions. nih.gov

C-6, C-7, and C-8 Positions: Substitutions on the benzene ring of the quinazolinone core play a crucial role in modulating the molecule's electronic properties and its interaction with biological targets.

C-6 Position: The introduction of a bromo group at the C-6 position, as in the title compound, is a common feature in many biologically active quinazolinones. nih.govresearchgate.net The presence of a halogen at this position can enhance anticancer effects. nih.gov However, in some contexts, a bromo or hydroxyl group at C-6 has been found to be detrimental to antibacterial activity. nih.gov

C-7 Position: The methoxy (B1213986) group at the C-7 position also significantly influences the properties of the molecule. In a study on the anti-inflammatory activity of quinazolinones, the presence of a fluorine atom at C-7 resulted in a stronger binding affinity to NF-κB compared to a fluorine at C-6. chemicalbook.com This highlights the importance of the substitution pattern in the 6 and 7 positions. The combination of a 6-bromo and a 7-methoxy group, as seen in the target compound, likely imparts a specific electronic and steric profile that is crucial for its intended applications.

C-8 Position: Substitution at the C-8 position is less common but can also be used to fine-tune the properties of the quinazolinone. For example, nitration of 7-fluoro-4(3H)-quinazolinone can lead to the formation of an 8-nitro derivative. nih.gov

The strategic placement of substituents on the this compound core allows for the creation of a diverse library of compounds with potentially enhanced biological activities. The interplay between the electronic and steric effects of these substituents is a key factor in the design of new and effective quinazolinone-based molecules.

Molecular Hybridization and Conjugation Techniques

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. This approach aims to synergize the biological activities of the parent molecules or to develop novel compounds with improved efficacy and selectivity. Similarly, conjugation techniques are used to attach specific moieties, such as targeting ligands or solubilizing groups, to the core structure. For the this compound scaffold, these techniques are primarily focused on modifications at the N3 and C4 positions, and occasionally at the C2 position, to generate novel derivatives with therapeutic potential, particularly in the realm of anticancer agents.

A prevalent strategy for the derivatization of the quinazolinone core involves the introduction of a reactive handle, which can then be used for subsequent hybridization or conjugation reactions. For instance, the synthesis of various 6-bromo-quinazoline derivatives often begins with the functionalization of a precursor like 5-bromoanthranilic acid. nih.gov This can lead to the formation of a 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one intermediate. nih.gov The thiol group at the C2 position provides a versatile point for derivatization, allowing for the attachment of various alkyl or benzyl (B1604629) groups through substitution reactions. nih.gov This approach highlights how the core structure can be built up and simultaneously prepared for further modification.

One of the most significant applications of the quinazolinone core is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer therapy. nih.govresearchgate.net The synthesis of potent EGFR inhibitors like gefitinib (B1684475), while not starting directly from this compound, provides a blueprint for the types of transformations that are key to the biological activity of this class of compounds. The general synthetic pathway often involves the chlorination of the 4-oxo group to create a reactive 4-chloroquinazoline intermediate. ukm.mymdpi.comnih.govnih.gov This intermediate is then subjected to a nucleophilic aromatic substitution reaction with a substituted aniline (B41778) to introduce the key pharmacophore responsible for EGFR binding. ukm.mynih.gov

In a similar vein, molecular hybridization can be achieved by linking the quinazolinone scaffold to other biologically active heterocyclic systems. For example, gefitinib derivatives have been synthesized by incorporating a 1,2,3-triazole moiety. mdpi.com This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a highly efficient and versatile conjugation method. mdpi.com This strategy allows for the modular assembly of complex molecules, combining the EGFR-inhibiting properties of the quinazolinone core with the diverse chemical space offered by triazoles.

The following table summarizes representative synthetic transformations that exemplify the principles of molecular hybridization and conjugation applied to the quinazolinone scaffold, which are instructive for the potential derivatization of this compound.

| Starting Material Precursor | Key Intermediate | Reaction Type | Attached Moiety/Pharmacophore | Resulting Hybrid Structure Class | Reference |

| 5-Bromoanthranilic Acid | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | Alkylation | Alkyl/Benzyl Halides | 2-S-substituted-6-bromo-quinazolin-4(3H)-ones | nih.gov |

| 6,7-Dimethoxy-3H-quinazolin-4-one | 4-Chloro-6,7-dimethoxyquinazoline | Nucleophilic Aromatic Substitution | 3-Chloro-4-fluoroaniline | 4-Anilinoquinazoline (B1210976) Derivatives | ukm.my |

| 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one | 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline | Condensation & CuAAC | Substituted Phenylacetylene & Azides | Gefitinib-1,2,3-triazole Hybrids | mdpi.com |

| 2-Hydrazino-quinazolinone | Not Applicable | Condensation | Aryloxybenzaldehydes | Hydrazone-linked Quinazolinone Hybrids | nih.gov |

These examples underscore the versatility of the quinazolinone core in molecular hybridization and conjugation. The strategies often involve a two-step process: activation of the core, typically at the C4 position, followed by the introduction of a new molecular entity. The choice of the linked pharmacophore is guided by the therapeutic target and the desired biological effect. For instance, in the context of anticancer drug development, moieties are chosen to enhance interactions with the target enzyme's active site or to introduce new mechanisms of action. nih.gov

The structure-activity relationship (SAR) studies of these hybrid molecules are crucial for optimizing their biological activity. nih.govresearchgate.netresearchgate.net For halogenated quinazolinones, the position and nature of the halogen atom can significantly influence their anticancer properties. nih.govresearchgate.net The bromine atom at the C6 position of this compound is an important feature that can be leveraged in the design of new hybrids.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 6 Bromo 7 Methoxyquinazolin 4 3h One Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of 6-bromo-7-methoxyquinazolin-4(3H)-one derivatives. Through ¹H and ¹³C NMR, as well as two-dimensional (2D) NMR techniques, a comprehensive picture of the molecular structure can be assembled.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of protons in the molecule. For a typical this compound derivative, characteristic signals are expected. For instance, in a related compound, 7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide, the methoxy (B1213986) group protons (-OCH₃) appear as a singlet, typically in the range of δ 3.9-4.0 ppm. The protons on the quinazolinone core will exhibit distinct chemical shifts and coupling patterns depending on their substitution. The proton at the C2 position, if unsubstituted, would appear as a singlet. The aromatic protons on the benzene (B151609) ring of the quinazolinone scaffold will show characteristic splitting patterns (e.g., doublets, triplets, or multiplets) depending on the substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon (C=O) of the quinazolinone ring is typically observed in the downfield region of the spectrum, around δ 160-170 ppm. The carbon atoms of the aromatic rings will resonate in the range of δ 110-160 ppm. The methoxy carbon (-OCH₃) will give a characteristic signal around δ 55-60 ppm. The specific chemical shifts of the carbon atoms provide valuable information about the electronic environment and connectivity within the molecule.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons.

COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the molecular structure.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular skeleton and confirming the positions of substituents.

Table 1: Representative ¹H NMR and ¹³C NMR Data for a Quinazolinone Derivative

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C=O | - | ~165.0 |

| Ar-C | - | ~110.0 - 160.0 |

| -OCH₃ | ~3.90 (s, 3H) | ~56.0 |

| Ar-H | ~7.0 - 8.5 (m) | - |

| N-H | ~12.0 (br s, 1H) | - |

Note: The data presented is based on typical chemical shifts for quinazolinone derivatives and may vary for specific this compound derivatives.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound derivatives, the FTIR spectrum will exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule.

The key functional groups and their expected vibrational frequencies are:

N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the amide group in the quinazolinone ring.

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methoxy group will be observed between 2850 and 3000 cm⁻¹.

C=O Stretching: A strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group is expected in the range of 1650-1700 cm⁻¹. This is a very characteristic peak for the quinazolinone core.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic rings will give rise to several bands in the 1450-1650 cm⁻¹ region.

C-O Stretching: The C-O stretching of the methoxy group will result in a strong absorption band, typically in the 1000-1300 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. For instance, in a related compound, 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2-oxopropyl]-4(3H)-quinazolinone, a C-Br stretching vibration was observed at 576 cm⁻¹. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for a this compound Derivative

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H | Stretching | 3200 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (-OCH₃) | Stretching | 2850 - 3000 |

| C=O (Amide) | Stretching | 1650 - 1700 |

| C=N / C=C | Stretching | 1450 - 1650 |

| C-O (Methoxy) | Stretching | 1000 - 1300 |

| C-Br | Stretching | 500 - 600 |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the molecular formula can be unequivocally established.

For this compound, the HRMS spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2⁺).

In addition to providing the precise mass, HRMS can also be used to study the fragmentation pattern of the molecule under ionization. This fragmentation provides valuable structural information by revealing stable fragments and characteristic losses. For example, the fragmentation of a related compound, 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one, has been studied to confirm its structure. mdpi.com Common fragmentation pathways for quinazolinone derivatives may include the loss of small molecules such as CO, CH₃, or the substituent groups. Analysis of these fragmentation patterns helps to confirm the connectivity of the different parts of the molecule.

Table 3: Expected HRMS Data for this compound

| Parameter | Description |

| Molecular Formula | C₉H₇BrN₂O₂ |

| Monoisotopic Mass | 253.9745 u |

| Expected Molecular Ion Peaks (m/z) | [M+H]⁺ for ⁷⁹Br: 254.9823[M+H]⁺ for ⁸¹Br: 256.9803 |

| Characteristic Fragmentation | Loss of CO (m/z ~28)Loss of CH₃ (m/z ~15)Cleavage of the quinazolinone ring |

X-ray Crystallography for Definitive Three-Dimensional Structural Characterization

For a this compound derivative, a single-crystal X-ray diffraction analysis would reveal:

The planar nature of the quinazolinone ring system.

The precise bond lengths and angles of all atoms in the molecule, confirming the positions of the bromo and methoxy substituents.

The intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking. Studies on similar quinazolinone derivatives, such as 6-nitroquinazolin-4(3H)-one and 6-aminoquinazolin-4(3H)-one, have shown that these molecules often form hydrogen-bonded dimers in the solid state. nih.gov The N-H group of one molecule can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of a stable dimeric structure.

The crystallographic data, including the unit cell parameters, space group, and atomic coordinates, provide a definitive and highly detailed picture of the molecule's structure in the solid state.

Table 4: Representative Crystallographic Parameters for a Quinazolinone Derivative

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (Å) | a, b, c |

| Unit Cell Angles (°) | α, β, γ |

| Volume (ų) | V |

| Z | Number of molecules per unit cell |

| Density (calculated) (g/cm³) | D_c |

| Hydrogen Bonding | Presence and geometry of intermolecular hydrogen bonds |

Note: The specific parameters will vary depending on the exact derivative and crystallization conditions.

Computational Chemistry and Molecular Modeling Approaches in Quinazolinone Research

Quantum Chemical Calculations for Electronic and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed analysis of electron distribution, molecular orbital energies, and other electronic parameters that govern a molecule's stability and reactivity.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap suggests higher reactivity.

For quinazolinone derivatives, HOMO-LUMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. This information is invaluable for designing new synthetic routes and for understanding how the molecule might interact with biological targets. While specific HOMO-LUMO energy values for 6-bromo-7-methoxyquinazolin-4(3H)-one are not detailed in the available literature, studies on analogous systems demonstrate the utility of this analysis. For example, in a study of a different bromo-substituted heterocyclic compound, the HOMO-LUMO energy gap was calculated to be 2.3591 eV, indicating its relative reactivity. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for a Related Bromo-Substituted Heterocycle

| Parameter | Energy (eV) |

| EHOMO | -3.1033 |

| ELUMO | -0.7442 |

| Energy Gap (ΔE) | 2.3591 |

Note: Data is for a structurally related bromo-substituted compound and is illustrative of the type of analysis performed. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule (ligand), such as a quinazolinone derivative, might interact with a protein target.

Docking studies are crucial for visualizing the binding mode of a ligand within the active site of a protein. These simulations can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. This information is vital for structure-activity relationship (SAR) studies. For example, molecular docking of 6-bromo quinazoline (B50416) derivatives into the active site of the Epidermal Growth Factor Receptor (EGFR) has shown the importance of hydrogen bonds and other key interactions for binding affinity. nih.gov Although the specific interactions for this compound are not explicitly detailed, the methodology is directly applicable.

Beyond just the binding mode, docking simulations can provide a score that estimates the binding affinity (e.g., in kcal/mol) of a ligand for its target. This scoring allows for the ranking of different compounds and the prioritization of candidates for synthesis and biological testing. Studies on related 6-bromo quinazoline derivatives have calculated binding energies against EGFR, with values around -5.3 to -6.7 kcal/mol, indicating favorable binding. nih.govnih.gov These predictions of binding affinity and orientation help to explain the biological activity of the compounds and guide the design of new derivatives with improved potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, a QSAR study would be instrumental in predicting its potential efficacy against various biological targets and in guiding the synthesis of more potent analogs.

The development of a robust QSAR model for quinazolinone derivatives, including this compound, typically involves the following steps:

Data Set Selection: A series of quinazolinone analogs with experimentally determined biological activities (e.g., IC50 values) against a specific target would be compiled.

Molecular Descriptor Calculation: A wide array of molecular descriptors for each compound in the series would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability.

Table 1: Representative Molecular Descriptors for QSAR Analysis of Quinazolinone Derivatives

| Descriptor Type | Example Descriptors | Potential Influence on Activity |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Governs electrostatic interactions with the biological target. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Influences how the molecule fits into the binding site of a receptor or enzyme. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affects the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target. |

| Topological | Wiener index, Kier & Hall connectivity indices | Describes the branching and connectivity of the molecular structure. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

The pharmacokinetic profile of a drug candidate, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical determinant of its clinical success. In silico ADME prediction tools offer a rapid and cost-effective means of evaluating these properties for compounds like this compound early in the drug discovery process.

These predictive models are typically built using large datasets of compounds with experimentally determined ADME properties. For this compound, a variety of ADME parameters can be computationally estimated.

Absorption: Predictions of oral bioavailability are often based on models that consider factors such as a compound's solubility, permeability, and susceptibility to first-pass metabolism. For this compound, its lipophilicity, influenced by the bromo and methoxy (B1213986) groups, would be a key determinant of its predicted absorption.

Distribution: The extent to which a compound distributes into various tissues is influenced by its ability to bind to plasma proteins and cross biological membranes like the blood-brain barrier (BBB). In silico models can predict the plasma protein binding affinity and BBB penetration of this compound based on its structural features.

Metabolism: Computational models can predict the likely sites of metabolism on a molecule by identifying atoms that are most susceptible to enzymatic modification by cytochrome P450 (CYP) enzymes. For this compound, the methoxy group and the aromatic ring are potential sites of metabolism.

Excretion: While direct prediction of excretion pathways is complex, in silico models can provide insights into a compound's potential for renal or hepatic clearance based on its physicochemical properties.

Table 2: Predicted ADME Properties for a Hypothetical Quinazolinone Derivative

| ADME Property | Predicted Value/Classification | Implication for Drug Development |

| Human Intestinal Absorption | High | Good potential for oral absorption. |

| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with drugs metabolized by this enzyme. |

| Plasma Protein Binding | High | May have a longer duration of action but lower free drug concentration. |

Structure Activity Relationship Sar Investigations of Quinazolinone Derivatives, with Emphasis on Halogen and Methoxy Substitutions

Systematic Exploration of Positional Substituent Effects on Biological Activity

The biological activity of quinazolinone derivatives is profoundly influenced by the nature and position of various substituents on both the benzene (B151609) and pyrimidine (B1678525) rings. mdpi.com Systematic exploration of these substitutions is a key strategy in the development of potent and selective therapeutic agents.

Role of Halogenation (e.g., Bromine at C-6) on Pharmacological Profile

The introduction of halogen atoms, particularly bromine, at the C-6 position of the quinazolinone ring has been shown to significantly enhance the pharmacological, especially the anticancer, effects of these compounds. nih.govnih.gov Halogen substitution can alter the electronic and lipophilic properties of the molecule, which in turn affects its binding affinity to target proteins, membrane permeability, and metabolic stability. nih.gov

Research has consistently demonstrated that 6-halo-substituted quinazolinones exhibit potent cytotoxic activity against various cancer cell lines. nih.govresearchgate.net For instance, a series of novel 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives were synthesized and evaluated for their in vitro cytotoxicity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. nih.gov The results indicated that these compounds displayed significant antiproliferative activity, with some derivatives showing greater potency than the reference drug Erlotinib against the MCF-7 cell line. nih.gov

Another study focused on 6-bromo-2-styrylquinazolin-4(3H)-ones, which were subsequently used as intermediates for Suzuki-Miyaura cross-coupling reactions to produce 6-aryl-substituted derivatives. mdpi.com The evaluation of these compounds against human renal (TK-10), melanoma (UACC-62), and breast cancer (MCF-7) cell lines revealed that the 6-bromo precursors generally exhibited enhanced inhibitory activity compared to their 6-aryl counterparts, suggesting that the presence of bromine at C-6 is beneficial for cytotoxicity in this series. mdpi.com Similarly, the synthesis of 6,8-dibromo-4(3H)quinazolinone derivatives resulted in compounds with powerful cytotoxic effects against the MCF-7 cell line, with several derivatives showing very low IC50 values compared to the standard drug doxorubicin. nih.govresearchgate.net

The table below summarizes the cytotoxic activity of selected 6-bromo-quinazolinone derivatives against the MCF-7 cell line.

| Compound ID | Substitution Pattern | IC50 (µM) against MCF-7 | Source |

| 8a | 6-bromo, 2-((3-hydroxypropyl)thio), 3-phenyl | 15.85 | nih.gov |

| XIIIb | 6,8-dibromo, 2-methyl, 3-(4-chlorophenyl) | 1.7 (µg/mL) | nih.gov |

| IX | 6,8-dibromo, 2-methyl, 3-((4-chlorophenyl)sulfamoyl) | 1.8 (µg/mL) | nih.gov |

| XIVd | 6,8-dibromo, 2-methyl, 3-(4-acetyl-N-(pyrimidin-2-yl)benzenesulfonamido) | 1.83 (µg/mL) | nih.gov |

This table is interactive. Click on the headers to sort the data.

These findings underscore the strategic importance of halogenation at the C-6 position as a tool to enhance the anticancer potential of the quinazolinone scaffold. nih.gov

Influence of Methoxy (B1213986) Groups (e.g., Methoxy at C-7) on Activity Modulation

SAR studies have shown that the presence of bulky or electron-releasing substituents at the C-6 and C-7 positions can increase the potency of quinazolinone-based inhibitors, for example, against EGFR tyrosine kinase. mdpi.com The methoxy group is a common substituent in many biologically active natural and synthetic quinazolinones. For example, actinoquinazolinone, a derivative isolated from a marine bacterium, features a 7-hydroxy-6-methoxy quinazolinone core. nih.govresearchgate.net

In the context of antimicrobial activity, studies have indicated that quinazolinone derivatives containing methoxy groups often exhibit good activity. nih.gov For instance, in a series of novel quinazolin-4(3H)-ones, compounds with a methoxy-substituted phenyl ring were found to be among the more active molecules against bacterial strains. nih.gov This suggests that the electronic and steric properties conferred by the methoxy group can be favorable for antibacterial action.

While specific data focusing solely on the 6-bromo-7-methoxy substitution pattern is limited in the provided context, the general principles suggest that the combination of an electron-withdrawing halogen at C-6 and an electron-donating methoxy group at C-7 could lead to compounds with unique electronic distributions and pharmacological profiles. This combination could potentially enhance binding to specific biological targets and improve drug-like properties.

Correlating C-2, C-3, and C-4 Substitutions with Bioactivity

Substitutions at the C-2, C-3, and C-4 positions of the quinazolinone ring are critical determinants of biological activity and have been extensively studied. researchgate.net The diversity of functional groups that can be introduced at these positions allows for the generation of large libraries of compounds with a wide range of pharmacological effects. rsc.orgrsc.org

C-2 Position: The substituent at the C-2 position often plays a crucial role in directing the molecule's activity. The presence of substituted aromatic rings, methyl groups, or thiol groups at this position has been shown to be essential for antimicrobial and anticancer activities. nih.govnih.gov For example, a study on 6-bromo-quinazolin-4(3H)-one derivatives found that variations in the thio-substituent at the C-2 position significantly affected their anticancer potency. nih.gov Furthermore, the introduction of a styryl moiety at C-2 has been found to enhance the antimicrobial activity of quinazolinone derivatives. mdpi.com

C-3 Position: The C-3 position is another key site for modification. Attaching various substituted aromatic or heterocyclic rings to the nitrogen at this position is a common strategy to enhance bioactivity. researchgate.netnih.gov SAR studies have revealed that the nature of the substituent at C-3 can dramatically influence the compound's potency and selectivity. For instance, in a series of 6-iodo-2-(pyridin-3/4-yl) quinazolin-4-ones, the 3-substituted derivatives showed the highest kinase inhibitory potency. rsc.org

C-4 Position: While the core structure in this article is a quinazolin-4(3H)-one, related quinazoline (B50416) scaffolds often feature substitutions at the C-4 position, typically an amino group, which is crucial for activity, particularly in kinase inhibitors like Gefitinib (B1684475) and Erlotinib. mdpi.comnih.gov For these 4-aminoquinazolines, SAR studies have shown that the nature of the aniline (B41778) ring at the C-4 position is critical, with meta and para substituents being preferred for inhibitory activity against targets like the breast cancer resistance protein (BCRP). nih.gov

The interplay between substituents at these three positions is complex, and optimization often requires a multi-pronged approach to balance potency, selectivity, and pharmacokinetic properties.

Principles of Rational Drug Design Applied to the Quinazolinone Scaffold

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. rsc.orgresearchgate.net This versatility makes it an excellent starting point for rational drug design, a process that involves designing and synthesizing new molecules based on a detailed understanding of the biological target's structure and mechanism of action. researchgate.netnih.gov

Rational design strategies for quinazolinone derivatives often focus on targeting protein kinases, which are key regulators of cellular processes and are frequently dysregulated in cancer. rsc.orgbenthamscience.com The design process typically involves:

Target Identification: Selecting a specific kinase or other enzyme implicated in a disease.

Structural Analysis: Using X-ray crystallography or homology modeling to understand the three-dimensional structure of the target's active site, particularly the ATP-binding pocket.

Scaffold Hopping and Modification: Designing novel quinazolinone derivatives that can fit into the active site and form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues. nih.gov For example, novel quinazolinone N-acetohydrazides were designed as type II multi-kinase inhibitors, where the quinazolinone moiety was intended to occupy the front pocket of the kinase binding site, while other parts of the molecule were designed to interact with the back pocket. nih.gov

Molecular Modeling: Employing computational tools like molecular docking to predict the binding modes and affinities of designed compounds before synthesis, helping to prioritize the most promising candidates. nih.govnih.gov

This approach has led to the development of numerous potent and selective inhibitors. For instance, the design of 2,3,6-trisubstituted quinazolinones as multi-kinase inhibitors was based on alternating the physicochemical properties of functional groups to target different regions of the ATP-binding pocket. rsc.org

Assessment of Ligand Efficiency and Optimization of Drug-like Characteristics

In modern drug discovery, potency alone is not sufficient. It is crucial to develop compounds that possess a balance of properties, often referred to as "drug-likeness." This includes favorable absorption, distribution, metabolism, and excretion (ADMET) profiles. researchgate.net Ligand efficiency (LE) is a key metric used to assess the quality of a lead compound. It relates the binding affinity (potency) of a molecule to its size (typically measured by the number of heavy atoms).

Ligand Efficiency (LE) = - (RT ln Ki) / N where R is the gas constant, T is the temperature, Ki is the binding affinity, and N is the number of non-hydrogen atoms.

High ligand efficiency indicates that a molecule achieves high potency with a relatively small size, which is often a predictor of a successful lead compound that can be optimized into a drug with good pharmacokinetic properties. nih.gov

The quinazoline scaffold has been successfully utilized to develop compounds with high ligand efficiency. For example, a series of 2-aminoquinazoline (B112073) derivatives were identified as potent antagonists of the adenosine (B11128) A2A receptor, with one compound exhibiting a high affinity (Ki = 20 nM) and favorable ligand efficiency. nih.gov The optimization of drug-like characteristics for quinazolinone derivatives involves modifying substituents to improve properties such as:

Solubility: Introducing polar groups.

Permeability: Balancing lipophilicity.

Metabolic Stability: Blocking sites of metabolism or introducing groups that slow down metabolic processes.

Preclinical Biological Activity and Mechanistic Studies of Quinazolinone Derivatives

Antitumor Activities and Underlying Molecular Mechanisms

Quinazolinone derivatives have demonstrated significant potential as anticancer agents, exerting their effects through a variety of molecular mechanisms. nih.govnih.gov The presence of a halogen atom, such as bromine, at the 6-position of the quinazoline (B50416) ring has been shown to enhance these anticancer effects. nih.gov

Inhibition of Protein Kinases (e.g., EGFR, VEGFR2, PARP-1, Cdk4, Tyrosine Kinase)

A primary mechanism through which quinazolinone derivatives exhibit their antitumor activity is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. nih.govresearchgate.net

Tyrosine Kinases (EGFR and VEGFR2):

Many quinazolinone-based compounds have been developed as potent inhibitors of tyrosine kinases. researchgate.netmdpi.com The 4-anilinoquinazoline (B1210976) scaffold is a key pharmacophore for EGFR inhibitory activity, with substitutions at the 6- and 7-positions being crucial for high potency. mdpi.comacs.org Studies on various 6-substituted-4-(3-bromophenylamino)quinazolines have demonstrated their potential as irreversible inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) tyrosine kinases. researchgate.net

For instance, a series of novel 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were designed and evaluated for their inhibitory activity against EGFR, HER2, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). cu.edu.eg Some of these compounds exhibited remarkable VEGFR-2 inhibition. cu.edu.eg Molecular docking studies have shown that quinazolinone derivatives can bind effectively to the ATP-binding site of VEGFR-2. researchgate.net

The antiproliferative activity of 6-bromo quinazoline derivatives has been evaluated against various cancer cell lines. In one study, a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives were synthesized and tested against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. nih.gov The most potent compound in this series exhibited significant cytotoxic activity. nih.gov Molecular docking simulations suggested that these compounds could bind to the active site of EGFR. nih.gov

| Compound Series | Target Kinase(s) | Key Findings |

| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives | EGFR | Showed potent antiproliferative activity against MCF-7 and SW480 cell lines. Molecular docking indicated binding to the EGFR active site. nih.gov |

| 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines | EGFR, HER2, VEGFR-2 | Some derivatives displayed remarkable VEGFR-2 inhibitory activity. cu.edu.eg |

| 6,7-dimethoxy-4-anilinoquinazoline derivatives | VEGFR-2 | Exhibited potent inhibition of VEGFR-2 kinase. researchgate.netmdpi.com |

Poly(ADP-ribose) Polymerase-1 (PARP-1):

PARP-1 is a key enzyme in the DNA damage repair process, and its inhibition is a promising strategy for cancer therapy. benthamdirect.comresearchgate.net Several quinazolinone derivatives have been investigated as potential PARP-1 inhibitors. benthamdirect.comrsc.org In silico studies have indicated that quinazolinone derivatives can exhibit a strong affinity for the active site of PARP-1. benthamdirect.comresearchgate.net The quinazolinone scaffold has been utilized as a bioisostere of the phthalazinone core found in the approved PARP inhibitor, Olaparib. rsc.orgijmphs.com

Cyclin-Dependent Kinase 4 (Cdk4):

Cyclin-dependent kinases (CDKs) are essential for cell cycle regulation, and their inhibition is a validated approach in cancer treatment. tandfonline.com Novel quinazolinone derivatives have been synthesized and evaluated as potential CDK4/6 inhibitors. tandfonline.comnih.gov One study identified a 1,3-benzodioxole (B145889) derivative of quinazolinone with good inhibitory activity against CDK4/6. nih.gov

Disruption of Microtubule Dynamics

Microtubules are dynamic structures crucial for cell division, and agents that interfere with their dynamics are effective anticancer drugs. nih.gov Certain quinazoline derivatives have been identified as tubulin polymerization inhibitors, leading to the disruption of mitotic division and cell cycle arrest at the G2/M phase. nih.govnih.gov For example, the quinazoline derivative 1-(4-methoxyphenyl)-1-(quinazolin-4-yl)ethan-1-ol has been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov This compound selectively disturbs microtubule formation at centrosomes during mitosis. nih.gov

Induction of Cell Cycle Arrest (e.g., G2/M Phase)

By inhibiting key cell cycle regulators or disrupting mitotic machinery, many quinazolinone derivatives can induce cell cycle arrest, a state where the cell is prevented from proceeding to the next phase of the cell cycle. This ultimately leads to a halt in proliferation. A novel series of quinazoline derivatives was found to induce cell cycle arrest at the G2/M phase in MGC-803 (gastric cancer) cells. nih.gov Similarly, certain quinazolinone derivatives designed as PARP-1 inhibitors were also found to cause cell growth arrest at the G2/M phase in the MCF-7 cell line. rsc.org

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in tumor cells. Several 6-bromo-quinazoline derivatives have been shown to induce apoptosis. For instance, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline demonstrated significant pro-apoptotic activity in leukemia cell lines. nih.gov The induction of apoptosis by this compound was confirmed by DNA fragmentation and activation of caspase-3. nih.gov Other studies on quinazolinone derivatives have shown that they can induce apoptosis through both intrinsic and extrinsic pathways, often involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.govnih.gov

| Compound | Cell Line(s) | Apoptotic Mechanism |

| 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline | L1210, HL-60, U-937 (leukemia) | DNA fragmentation, caspase-3 activation. nih.gov |

| 1,3-benzodioxole quinazolinone derivative | MCF-7 (breast cancer) | Increased caspase-3 levels, upregulation of Bax, and downregulation of Bcl-2. nih.gov |

| Novel quinazoline derivative | MGC-803 (gastric cancer) | Decreased expression of Bcl-2 and Mcl-1, and up-regulation of Bax and cleaved PARP. nih.gov |

Interference with DNA Synthesis and Repair Enzymes

Interfering with DNA synthesis and repair is a well-established strategy in cancer chemotherapy. As mentioned previously, quinazolinone derivatives have been developed as inhibitors of PARP-1, a key DNA repair enzyme. benthamdirect.comresearchgate.netrsc.org Furthermore, some quinazoline derivatives have been found to inhibit Bloom syndrome protein (BLM) helicase, another important enzyme in DNA repair, leading to the triggering of DNA damage. acs.org Certain quinazoline derivatives have also been shown to inhibit the function of WRN helicase, which is involved in DNA damage repair, in prostate cancer cells. nih.gov

Inhibition of Tumor Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Several studies have indicated that quinazolinone derivatives can inhibit these processes. A novel quinazolinone derivative, compound 18, was shown to effectively inhibit the migration of MGC-803 gastric cancer cells in a dose-dependent manner. nih.gov Another study on the quinazolinone derivative MJ-29 demonstrated its ability to suppress the invasion and migration of human oral cancer CAL 27 cells through the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. iiarjournals.org A newly discovered quinazolinone from a marine bacterium, actinoquinazolinone, was also found to suppress the motility of gastric cancer cells by inhibiting epithelial-mesenchymal transition (EMT) markers. researchgate.netescholarship.org

Angiogenesis Suppression

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. mdpi.com Quinazoline derivatives have been identified as a promising class of anti-angiogenic agents, primarily through their inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govwikipedia.orgtandfonline.com

VEGFR-2 is a tyrosine kinase receptor that is a primary regulator of angiogenic factors involved in tumor-associated blood vessel formation. nih.gov Small molecules that competitively bind to the ATP-site of the VEGFR-2 tyrosine kinase domain can interrupt signaling pathways essential for proliferation, metastasis, and angiogenesis. wikipedia.org Numerous quinazoline-based compounds have been designed and synthesized to target this receptor. tandfonline.comekb.eg

For instance, a series of 2,4-disubstituted quinazoline derivatives demonstrated significant anti-angiogenesis activities in the chick embryo chorioallantoic membrane (CAM) assay. mdpi.com One particular compound from this series, known as 11d, was found to inhibit angiogenesis by downregulating the phosphorylation of VEGFR-2 and suppressing its mediated signaling pathways, such as the Akt/mTOR/p70s6k pathway. nih.govnih.gov Similarly, newly synthesized N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1- dicarboxamide derivatives were shown to be potent VEGFR-2 inhibitors, with docking studies confirming their interaction with key amino acids in the receptor's active site. nih.gov Other derivatives, including 2-thioxobenzo[g]quinazolines, have also shown promising VEGFR-2 inhibition comparable to the standard drug sorafenib. mdpi.com These findings highlight that the quinazoline scaffold is a viable framework for developing potent inhibitors of angiogenesis. mdpi.com

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The quinazolinone nucleus is a versatile scaffold that has been extensively explored for the development of new antimicrobial agents. nih.gov Derivatives incorporating bromine atoms have shown particularly noteworthy activity against a wide spectrum of microbes.

Bromo-substituted quinazolinone derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, a series of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivatives showed significant zones of inhibition against Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumonia. mediresonline.org Another study on 6,8-dibromo-4(3H)quinazolinone derivatives found potent activity against E. coli, Salmonella typhimurium, and Listeria monocytogenes. capes.gov.br

The mechanisms underlying the antibacterial action of quinazolinones are multifaceted.

Penicillin-Binding Protein (PBP) Inhibition : Quinazolinones represent a class of non-β-lactam inhibitors that can target PBPs, which are crucial enzymes in bacterial cell wall synthesis. eco-vector.com A unique mechanism has been identified where quinazolinones bind to an allosteric site of PBP2a in methicillin-resistant Staphylococcus aureus (MRSA). eco-vector.comnih.gov This binding triggers a conformational change that opens the active site, making PBP2a, which is normally resistant to β-lactam antibiotics, vulnerable to inhibition. nih.gov This allosteric inhibition demonstrates synergy when combined with β-lactams like piperacillin. nih.gov Molecular docking studies have also suggested a potential allosteric binding site in mycobacterial PBP1A, reinforcing the potential of quinazolinones as PBP inhibitors. nih.gov

DNA Gyrase and Topoisomerase Inhibition : The structural similarity of the quinazoline core to quinolones suggests a similar mode of action involving the inhibition of bacterial DNA gyrase and type IV topoisomerase. eco-vector.com These enzymes are essential for DNA replication and supercoiling, and their inhibition leads to bacterial cell death. eco-vector.com

Carbonic Anhydrase (CA) Inhibition : Quinazolinone derivatives have been identified as inhibitors of human carbonic anhydrase-II (hCA-II). nih.govresearchgate.net A study evaluating a series of 3-amino-2-(substituted-phenyl) quinazolin-4(3H)-one derivatives found several compounds with significant inhibitory activity against hCA-II. The 4-bromophenyl derivative, in particular, showed better activity than the standard inhibitor acetazolamide. nih.gov Kinetic studies revealed a competitive mode of inhibition. researchgate.netdocumentsdelivered.com While primarily studied in a human enzyme context, the inhibition of carbonic anhydrase, a metalloenzyme present in various pathogens, represents a potential target for antimicrobial action.

Table 1: Antibacterial Activity of Selected Bromo-Quinazolinone Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide VIIa | Escherichia coli | 1.56 |

| Salmonella typhimurium | 3.125 | |

| Listeria monocytogenes | 1.56 | |

| Staphylococcus aureus | 25 | |

| Pseudomonas aeruginosa | 25 | |

| Bacillus cereus | 25 |

Data sourced from Mohamed et al., 2010. capes.gov.br

Quinazolinone derivatives have also been recognized for their potent antifungal properties. mdpi.com Studies on 6,8-dibromo-4(3H)quinazolinone derivatives revealed significant activity against pathogenic fungi. capes.gov.br For example, the compound 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide VIIc was found to be a highly potent antifungal agent with minimum inhibitory concentrations (MICs) of 0.78 μg/mL against Candida albicans and 0.097 μg/mL against Aspergillus flavus. capes.gov.br

Mechanistic studies have begun to shed light on how these compounds exert their antifungal effects. A study on 6-bromo-4-ethoxyethylthio quinazoline investigated its mechanism of action against the plant pathogenic fungus Gibberella zeae. researchgate.net The findings indicated that the compound disrupts essential cellular processes; after treatment, researchers observed a decline in mycelial reducing sugar, chitosan (B1678972), soluble protein, and pyruvate (B1213749) content. researchgate.net This suggests that the compound interferes with fungal metabolism and the integrity of the cell wall, where chitosan is a key structural component. researchgate.net

Table 2: Antifungal Activity of a 6,8-Dibromo-Quinazolinone Derivative

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide VIIc | Candida albicans | 0.78 |

| Aspergillus flavus | 0.097 |

Data sourced from Mohamed et al., 2010. capes.gov.br

The antiviral potential of the quinazolinone scaffold has been explored, with several 6-bromo derivatives showing activity against a range of viruses. nih.gov A study involving a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones tested their efficacy against a panel of DNA and RNA viruses. nih.gov

The tested viruses included Herpes simplex-1 (HSV-1), Herpes simplex-2 (HSV-2), Vaccinia virus, Vesicular stomatitis virus, and Coxsackie virus B4, among others. nih.gov Within this series, the compound 6-Bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone demonstrated the most potent and specific activity, with a minimum inhibitory concentration (MIC) of 1.92 µg/mL against Vaccinia virus. nih.gov This finding suggests that this class of compounds may possess activity against Pox viruses. nih.gov

The same study also investigated the anti-HIV activity of these compounds against the replication of HIV-1 in MT-4 cells. However, none of the synthesized derivatives exhibited significant anti-HIV activity at sub-toxic concentrations. nih.govtsijournals.com

Other Noteworthy Preclinical Pharmacological Applications

Beyond antimicrobial and anti-angiogenic effects, quinazolinone derivatives have been evaluated for other important pharmacological activities.

The quinazolinone ring is a core structure in many compounds exhibiting anti-inflammatory properties. researchgate.net Bromo-substituted derivatives, in particular, have been synthesized and evaluated for their ability to mitigate inflammation. researchgate.net The carrageenan-induced rat paw edema model is a standard in vivo assay used to assess acute inflammation, and various quinazolinone compounds have shown significant inhibitory effects in this model. researchgate.netptfarm.pl

The primary mechanism associated with the anti-inflammatory action of these compounds is the inhibition of cyclooxygenase (COX) enzymes. nih.gov The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov Different series of quinazolinone derivatives have been developed as selective inhibitors of either COX-1 or COX-2. nih.govnih.gov For instance, a series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones were found to possess strong COX-2 inhibitory activity, with some compounds showing a selectivity index comparable to the reference drug celecoxib. nih.gov Conversely, another study focused on developing 2,4,7-substituted quinazolines as highly selective COX-1 inhibitors, identifying compounds with inhibitory activity orders of magnitude lower than ibuprofen. nih.govacs.org This ability to selectively target COX isoforms highlights the therapeutic potential of the quinazolinone scaffold in developing novel anti-inflammatory agents. itmedicalteam.pl

Neurodegenerative Disease Modulation (e.g., Cholinesterase Inhibition, Amyloid-β Aggregation)

Derivatives of the quinazolinone scaffold have shown promise in the context of neurodegenerative diseases like Alzheimer's disease. Research has focused on their ability to inhibit key enzymes and processes involved in the pathology of such conditions.

Specifically, derivatives of 6,7-dimethoxyquinazoline-4(3H)-one have been synthesized and evaluated for their cerebroprotective properties. researchgate.net Studies indicate that these compounds can inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). bmpcjournal.ru The anticholinesterase activity of these derivatives was assessed using Ellman's reagent, with results showing IC50 values ranging from 1.8±0.36 mg/ml to 4.2±0.96 mg/ml, comparable to the reference drug donepezil (B133215) (IC50 = 2.4±0.06). bmpcjournal.ru This inhibition of AChE is a critical therapeutic strategy for Alzheimer's, as it helps to elevate acetylcholine levels in the brain, potentially improving cognitive function.

In addition to cholinesterase inhibition, these compounds have been investigated for their ability to affect the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. The antiamyloid activity was determined by observing changes in the aggregation intensity of β-amyloid particles (fragment 1-42) with Congo red. bmpcjournal.ru Furthermore, a study on novel 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives, synthesized from a 7-bromoquinoline (B152726) intermediate, identified potent cholinesterase inhibitors. mdpi.com The most effective compound, 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, exhibited an IC50 value of 6.084 ± 0.26 μM. mdpi.com Molecular dynamics simulations suggested its potential as a drug candidate by providing insight into its interaction with the enzyme. mdpi.com

Table 1: Cholinesterase Inhibition by Quinazolinone Derivatives

| Compound Type | Target | Potency (IC50) | Reference |

|---|---|---|---|

| 6,7-dimethoxyquinazoline-4(3H)-one derivatives | Acetylcholinesterase | 1.8±0.36 mg/ml to 4.2±0.96 mg/ml | bmpcjournal.ru |

| 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | Cholinesterase | 6.084 ± 0.26 μM | mdpi.com |

Antihypertensive Research

Quinazoline and quinazolinone derivatives have a well-established history in antihypertensive research, with several marketed drugs like Prazosin (B1663645), Doxazosin, and Terazosin belonging to this class. nih.govresearchgate.netjapsonline.com These agents primarily function as α1-adrenergic receptor antagonists, leading to the relaxation of blood vessels and a subsequent reduction in blood pressure. nih.govjapsonline.com

Research into novel quinazolin-4(3H)-one derivatives has continued to yield compounds with significant antihypertensive activity. A study involving a series of new substituted quinazolin-4(3H)-ones identified seven compounds that produced a hypotensive effect along with bradycardia (a slower heart rate). researchgate.netresearchgate.netnih.gov These compounds demonstrated activity greater than the reference drug Prazosin. researchgate.netnih.gov Another study synthesized a series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines and screened them as potential antihypertensive agents. nih.gov The results showed that replacing the furoylpiperazine moiety in prazosin with a substituted piperidine (B6355638) group could be done without losing the blood pressure-lowering activity. nih.gov The nature of the substituent on the piperidine group was found to profoundly influence both the potency and duration of action. nih.gov Two of the synthesized compounds appeared to be more efficacious than prazosin at higher doses. nih.gov

A novel analogue, 6,7-dimethoxy-3-(4-(4-fluorobenzyloxy)-3-methoxyphenylmethyl) quinazolin-4(3H)-one (DFMQ-19), has also been investigated as a potential drug candidate for hypertension. nih.gov A high-performance liquid chromatography method was developed to study its pharmacokinetics in rats, which is a crucial step in evaluating its potential for further development. nih.gov

Table 2: Antihypertensive Activity of Selected Quinazolinone Derivatives

| Compound Series | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| Substituted quinazolin-4(3H)-ones | α1-adrenergic receptor blockade | Seven compounds showed hypotensive effect and bradycardia, some more potent than Prazosin. | researchgate.netnih.gov |

| Substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines | α1-adrenergic receptor blockade | Potency and duration influenced by substituent; two compounds more efficacious than Prazosin at higher doses. | nih.gov |

| 7-substituted-3-(4-(3-(4-substitutedphenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-substituted quinazolin-4(3H)-one | α1-adrenergic receptor blockade | Two compounds exhibited potent antihypertensive activity without affecting heart rate and with prolonged action. | nih.gov |

Antimalarial Investigations

The quinazoline scaffold is a significant pharmacophore in the search for new antimalarial drugs, driven by the increasing resistance of Plasmodium parasites to existing therapies. researchgate.net Research has explored various substitutions on the quinazoline ring to enhance antimalarial potency.

A notable area of investigation involves 6,7-dimethoxyquinazoline-2,4-diamines. researchgate.net Extensive structure-activity relationship (SAR) studies on approximately 150 different derivatives led to the discovery of 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (also known as SSJ-717), which exhibited high antimalarial activity and was identified as a promising drug lead. researchgate.net

Another structurally related series, 3-aryl-6-chloro-7-methoxy-4(1H)-quinolones, has also been evaluated. nih.gov These compounds were designed to improve upon earlier antimalarials from the 1940s and 1960s. The 6-chloro-7-methoxy substitution pattern was found to be crucial, providing a synergistic effect on antimalarial activity and selectively inhibiting the Plasmodium cytochrome bc1 complex over the mammalian equivalent. nih.gov Several compounds from this series demonstrated low-nanomolar efficacy against multi-drug-resistant P. falciparum strains (W2 and TM90-C2B) and showed a greater than 99% reduction of parasitemia in mice infected with P. berghei. nih.gov

Table 3: Antimalarial Activity of Quinazoline/Quinolone Derivatives

| Compound Series | Target Organism | Key Findings | Reference |

|---|---|---|---|

| 6,7-dimethoxyquinazoline-2,4-diamines | Plasmodium falciparum | Discovery of SSJ-717, a highly potent antimalarial drug lead. | researchgate.net |

| 3-aryl-6-chloro-7-methoxy-4(1H)-quinolones | P. falciparum (W2, TM90-C2B), P. berghei | Low-nanomolar EC50 values against resistant strains; >99% parasitemia reduction in vivo. | nih.gov |

Antidiabetic Studies

Quinazolinone derivatives have emerged as a versatile scaffold in the development of novel antidiabetic agents. ekb.egekb.eg These compounds have been investigated for their potential to manage diabetes mellitus, a chronic metabolic disease characterized by high blood sugar levels. ekb.egekb.eg

One line of research has focused on piperidine-substituted quinazolinone derivatives as antagonists of the ghrelin receptor (GHS-R1a). nih.govacs.orgacs.org Ghrelin is a hormone that stimulates appetite and has been found to suppress insulin (B600854) secretion. acs.org By blocking this receptor, these quinazolinone antagonists can achieve glucose-lowering effects through glucose-dependent insulin secretion. nih.govacs.org In vivo studies with selected compounds showed suppression of food intake and reduction in body weight, highlighting their dual potential in treating both diabetes and obesity. nih.govacs.org

Another approach involved the synthesis of 2, 3, and 6 substituted quinazolin-4(3H)-ones starting from 2-Amino-6-bromobenzoic acid. semanticscholar.orgjournaljpri.comresearchgate.net These novel compounds were evaluated for their anti-diabetic activity using an in-vitro non-enzymatic glycosylation of hemoglobin assay. semanticscholar.orgjournaljpri.com This assay measures the amount of glucose-bound hemoglobin, which is an indicator of blood glucose levels. semanticscholar.org Compound 3m from this series showed good inhibition of hemoglobin glycosylation, with an IC50 value of 35.91±0.82 µg/mL, which was comparable to the standard, alpha-tocopherol. semanticscholar.orgjournaljpri.com This suggests a potent antioxidant effect on glucose metabolism, leading to lower glucose concentrations. semanticscholar.org

Table 4: Antidiabetic Activity of Quinazolinone Derivatives

| Compound Series | Mechanism/Assay | Key Findings | Reference |

|---|---|---|---|

| Piperidine-substituted quinazolinones | Ghrelin receptor (GHS-R1a) antagonism | Potent, selective, and orally bioavailable antagonists; glucose-lowering effects via insulin secretion. | nih.govacs.org |

| 6-bromo-quinazolin-4(3H)-one derivatives | Non-enzymatic glycosylation of hemoglobin assay | Compound 3m showed potent inhibition (IC50 = 35.91±0.82 µg/mL), comparable to alpha-tocopherol. | semanticscholar.orgjournaljpri.com |

Anticoccidial Research

Coccidiosis, an intestinal infection caused by Eimeria protozoan parasites, is a major issue in the poultry industry, leading to significant economic losses. ingentaconnect.com The development of drug resistance has necessitated the search for new anticoccidial agents, and quinazolinone derivatives have been identified as a promising class of compounds. ingentaconnect.comresearchgate.net

Research has shown that modifications to the quinazolinone ring, particularly the introduction of halogen atoms, can significantly influence anticoccidial activity. ingentaconnect.com A study on 3-(2-(1-methoxynaphthalen-2-yl)-2-oxoethyl) quinazolinone derivatives evaluated their in vivo activity against Eimeria tenella. ingentaconnect.com The results indicated that compounds with a 6-F (8b) and a 6-I (8e) substituent on the quinazolinone ring showed increased anticoccidial activity compared to the unsubstituted version (8a). ingentaconnect.com However, the further addition of an 8-Br substituent to these molecules resulted in decreased or lost activity. ingentaconnect.com

In a different study, a series of 3-(2-(2-methoxyphenyl)-2-oxoethyl) quinazolinone derivatives were designed by modifying the structure of febrifugine (B1672321), a natural compound with known anticoccidial properties. researchgate.net Four of these synthesized compounds showed anticoccidial activity against E. tenella in chickens, with one compound (5e) exhibiting an Anticoccidial Index (ACI) value of 173.2, making it as potent as the commercial drug decoquinate. researchgate.net This suggests that this derivative could serve as a valuable lead compound for developing new anticoccidial drugs. researchgate.net

**Table 5: Anticoccidial Activity of Quinazolinone Derivatives against *Eimeria tenella***

| Compound Series | Key Structural Feature | Activity/Result | Reference |

|---|---|---|---|

| 3-(2-(1-methoxynaphthalen-2-yl)-2-oxoethyl) quinazolinones | Halogen substitution at C6 | 6-F and 6-I substituents increased activity compared to unsubstituted compound. | ingentaconnect.com |

| 3-(2-(2-methoxyphenyl)-2-oxoethyl) quinazolinones | Modified febrifugine structure | Compound 5e showed high potency (ACI = 173.2), comparable to decoquinate. | researchgate.net |

Applications as Corrosion Inhibitors

Quinazolinone compounds have been identified as effective corrosion inhibitors, particularly for mild steel in acidic environments, which is a significant issue in many industrial processes. tandfonline.comresearchgate.net Their inhibitory action is attributed to the presence of nitrogen atoms with free electron pairs, which can form bonds with the metal surface, creating a protective layer. tandfonline.com

Studies have investigated the inhibition efficiency (IE) of various quinazolinone derivatives. In one study, three compounds, including 6-chloroquinazolin-4(3H)-one (Q1A), were tested in a 0.5 M H2SO4 medium. tandfonline.comresearchgate.net The results from weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) all confirmed that the inhibition efficiency increased with the concentration of the inhibitors. tandfonline.comresearchgate.net The maximum IE for Q1A was 50% at an optimal concentration of 0.001 M. tandfonline.com The inhibition mechanism involves the adsorption of the quinazolinone molecules onto the mild steel surface, a process that was found to follow the Langmuir adsorption isotherm. tandfonline.comresearchgate.net

Another study synthesized new Schiff bases of quinazolinone derivatives and evaluated their efficacy as corrosion inhibitors for carbon steel in a 1M HCl solution. uobaghdad.edu.iqresearchgate.net One of the compounds, Q1, demonstrated excellent performance, reaching a peak inhibition efficiency of 93% at a concentration of 0.5 M. uobaghdad.edu.iqresearchgate.net This highlights the potential of designing specific quinazolinone derivatives to achieve high levels of corrosion protection.

Table 6: Corrosion Inhibition Efficiency of Quinazolinone Derivatives on Steel

| Compound | Metal | Medium | Concentration | Inhibition Efficiency (IE) | Reference |

|---|---|---|---|---|---|

| 6-chloroquinazolin-4(3H)-one (Q1A) | Mild Steel | 0.5 M H2SO4 | 0.001 M | 50% | tandfonline.com |

| Schiff base derivative (Q1) | Carbon Steel | 1 M HCl | 0.5 M | 93% | uobaghdad.edu.iqresearchgate.net |

Plant Growth Regulation (e.g., Seed-Germination-Promoting Activity)

The 4(3H)-quinazolinone scaffold is recognized not only for its pharmaceutical applications but also for its role in agrochemicals. mdpi.com These compounds form the basis for various agents used in agriculture, including fungicides, herbicides, and plant growth regulators, which are essential for ensuring food security. mdpi.com While the search results did not provide specific data on "6-bromo-7-methoxyquinazolin-4(3H)-one" for seed-germination-promoting activity, the broader class of 4(3H)-quinazolinones is acknowledged for its utility in this field. The diverse biological activities of this scaffold suggest that targeted synthesis of derivatives could yield effective plant growth regulators. mdpi.com Further research is needed to specifically elucidate the role of 6-bromo-7-methoxy substitution on plant growth regulation.

Concluding Remarks and Future Research Perspectives on 6 Bromo 7 Methoxyquinazolin 4 3h One

Prospects for Structural Optimization and Efficacy Enhancement

The core structure of 6-bromo-7-methoxyquinazolin-4(3H)-one offers numerous avenues for structural optimization to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related quinazolinone derivatives have shown that modifications at various positions can significantly impact biological activity. nih.gov

Future optimization efforts will likely concentrate on:

Substitution at the 2- and 3-positions: Introducing diverse moieties at these positions can modulate interactions with biological targets. For instance, adding a thiol group at position 2 has been a strategy in designing novel anticancer agents. nih.gov Further derivatization with various alkyl or substituted benzyl (B1604629) groups can refine electronic and hydrophobic interactions within the active site of target enzymes, such as Epidermal Growth Factor Receptor (EGFR). nih.gov

Bioisosteric Replacement: The bromo group at the 6-position and the methoxy (B1213986) group at the 7-position are key features. However, replacing the bromine with other halogens (e.g., chlorine, fluorine) or exploring different alkoxy groups at position 7 could fine-tune the compound's activity. Studies on similar scaffolds have indicated that dimethoxy or fluoro substituents on the benzene (B151609) ring of the quinazolin-4(3H)-one moiety can increase cytotoxicity against certain cancer cell lines. nih.gov